![molecular formula C18H25NO6 B14803737 (1R,4S,7R,17S)-7-hydroxy-3',6,7-trimethylspiro[2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-4,2'-oxirane]-3,8-dione](/img/structure/B14803737.png)
(1R,4S,7R,17S)-7-hydroxy-3',6,7-trimethylspiro[2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-4,2'-oxirane]-3,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Jacobine is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds found in various plants. It is primarily known for its presence in the genus Senecio, which includes many species of flowering plants. Jacobine has a complex molecular structure with the chemical formula C₁₈H₂₅NO₆
Preparation Methods
Jacobine can be extracted from plants that produce it, such as those in the Senecio genus. The extraction process typically involves the use of solvents to isolate the alkaloid from plant material. Synthetic routes for Jacobine involve complex organic synthesis techniques, often starting from simpler pyrrolizidine alkaloids.
Chemical Reactions Analysis
Jacobine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert Jacobine to its reduced forms, although specific conditions and reagents for these reactions are less commonly documented.
Substitution: Jacobine can participate in substitution reactions, particularly involving its functional groups such as hydroxyl and ester groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions include various derivatives of Jacobine, such as Jacobine N-oxide .
Scientific Research Applications
Mechanism of Action
Jacobine exerts its effects primarily through its interaction with cellular components. It is known to cause hepatotoxicity by forming reactive metabolites that bind to cellular macromolecules, leading to cell damage and death. The molecular targets of Jacobine include liver enzymes involved in detoxification processes. The pathways involved in its mechanism of action include the formation of DNA adducts and oxidative stress .
Comparison with Similar Compounds
Jacobine is part of a larger group of pyrrolizidine alkaloids, which include compounds like senecionine, retrorsine, and monocrotaline. Compared to these compounds, Jacobine is unique in its specific molecular structure and the particular plants it is found in. Similar compounds share the pyrrolizidine core but differ in their functional groups and overall toxicity profiles .
Conclusion
Jacobine is a fascinating compound with a complex structure and diverse applications Its toxic properties make it a subject of interest in various scientific fields, from chemistry to medicine
Properties
Molecular Formula |
C18H25NO6 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
(1R,4S,7R,17S)-7-hydroxy-3',6,7-trimethylspiro[2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-4,2'-oxirane]-3,8-dione |
InChI |
InChI=1S/C18H25NO6/c1-10-8-18(11(2)25-18)16(21)24-13-5-7-19-6-4-12(14(13)19)9-23-15(20)17(10,3)22/h4,10-11,13-14,22H,5-9H2,1-3H3/t10?,11?,13-,14+,17-,18+/m1/s1 |
InChI Key |
IAPHXJRHXBQDQJ-CXZDNQTMSA-N |
Isomeric SMILES |
CC1C[C@]2(C(O2)C)C(=O)O[C@@H]3CCN4[C@H]3C(=CC4)COC(=O)[C@]1(C)O |
Canonical SMILES |
CC1CC2(C(O2)C)C(=O)OC3CCN4C3C(=CC4)COC(=O)C1(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B14803662.png)
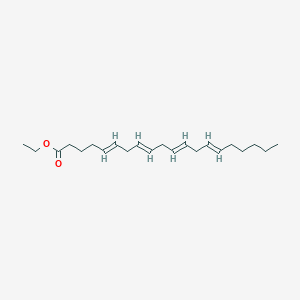
![1-[(2S,4bS,8R)-6-hydroxy-8-(hydroxymethyl)-2,4b,8-trimethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]ethane-1,2-diol](/img/structure/B14803679.png)
![N,N'-bis[(E)-(2-chlorophenyl)methylidene]acridine-3,6-diamine](/img/structure/B14803693.png)
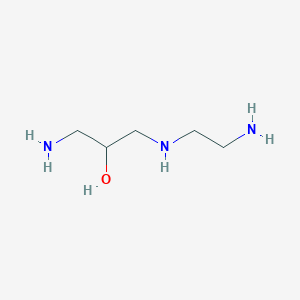
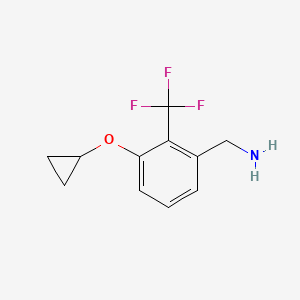
![7-Methyloctahydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14803704.png)

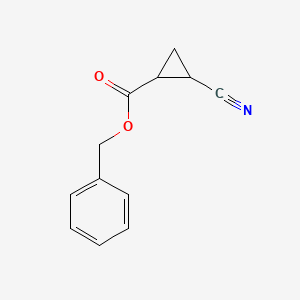
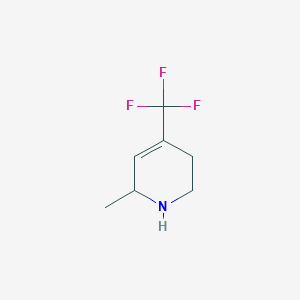

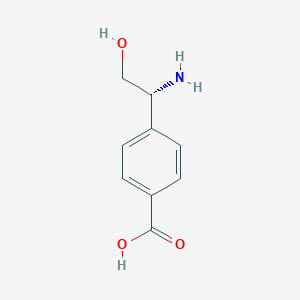
![(3-hydroxy-23,24-dimethoxy-7,10-dimethyl-5,8,18,27,29-pentaoxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28)-hexaen-7-yl)methyl 3-methylbutanoate](/img/structure/B14803735.png)
